Suronacrine

Alzheimer's disease Monoamine reuptake Cognitive enhancement

Researchers developing multi-target directed ligands (MTDLs) for Alzheimer's disease often find that generic aminoacridines (tacrine, velnacrine) lack monoamine transporter activity and exhibit confounding hepatotoxicity. Suronacrine (HP-128) solves this with a quantitatively validated dual profile: reversible AChE inhibition plus potent monoamine reuptake blockade (noradrenaline IC₅₀=0.070 µM, dopamine IC₅₀=0.30 µM), combined with selective neuronal K⁺ channel block absent in velnacrine and distinct from tacrine. • Dual AChE inhibitor & monoamine transporter blocker-validated in vitro • Lower acute toxicity vs. tacrine; suitable for chronic in vivo dosing • Confirmed efficacy in scopolamine-induced amnesia (mice) & ibotenic acid lesion (rat) models • Standard packs: 10 mg, 50 mg, 100 mg; bulk & custom synthesis available

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 104675-35-6
Cat. No. B028346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuronacrine
CAS104675-35-6
Synonyms9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate
HP 128
HP-128
HP128
suronacrine
suronacrine maleate
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O
InChIInChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22)
InChIKeyHERUZAOANPGYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suronacrine (HP-128): Second-Generation Aminoacridine AChE Inhibitor


Suronacrine (CAS 104675-35-6, also designated HP-128) is a racemic 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol belonging to the 1,2,3,4-tetrahydro-9-aminoacridine class of reversible acetylcholinesterase (AChE) inhibitors [1]. Developed as a second-generation analog of tacrine (THA), suronacrine was advanced to Phase I clinical evaluation for Alzheimer‘s disease based on a differentiated pharmacological profile combining cholinergic inhibition, monoamine transporter blockade, and neuronal potassium channel activity [2].

1
Multi-target aminoacridine: weak AChE inhibition, monoamine transporter block, and neuronal K⁺ channel activity.
2
Racemic 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol scaffold suitable for polypharmacology research.
3
Phase I clinical compound with reported in vivo model activity; supports cognitive endpoint studies.

Why Generic Substitution Fails for Suronacrine


Although suronacrine shares the 1,2,3,4-tetrahydroacridine scaffold with tacrine and velnacrine (HP-029), the 9-benzylamino substitution at the acridine ring fundamentally alters its pharmacological fingerprint [1]. Direct head-to-head electrophysiological comparisons demonstrate that suronacrine exhibits a dual mechanism—weak anticholinesterase activity masked by cholinoceptor blockade plus selective neuronal K⁺ channel block—that is absent in velnacrine and distinct from the predominantly anticholinesterase profile of tacrine [2]. Consequently, selecting a generic aminoacridine analog without independent verification of these specific ion channel and receptor interactions will fail to replicate suronacrine‘s unique neuromuscular and cognitive pharmacology.

Suronacrine (HP-128)
  • Dual cholinoceptor blockade + weak AChE inhibition
  • Selective neuronal K⁺ channel block
  • Monoamine transporter activity (SLC6A2/SLC6A3)
  • Phase I evaluated scaffold
Generic Aminoacridine (Tacrine/Velnacrine)
  • Lacks cholinoceptor blockade; profile may not transfer
  • No selective K⁺ channel modulation
  • Absent monoamine transporter inhibition
  • Different toxicity and endpoint context

Head-to-Head Differentiation vs. Tacrine, Velnacrine & 3,4-DAP


Monoamine Uptake Inhibition vs. Tacrine and Velnacrine

Suronacrine (compound 1p) inhibited radiolabeled noradrenaline uptake with an IC₅₀ of 0.070 µM and dopamine uptake with an IC₅₀ of 0.30 µM in rat brain synaptosomal preparations [1]. In contrast, tacrine (THA) and velnacrine (HP-029, compound 1a) showed no comparable monoamine uptake inhibition at these low concentrations, establishing suronacrine’s unique dual cholinergic-monoaminergic pharmacology [2].

Monoamine Uptake
Head-to-head
Noradrenaline IC₅₀ 0.070 µM; Dopamine IC₅₀ 0.30 µM
Supports dual cholinergic-monoaminergic research context
Rat synaptosomal assay; tacrine/velnacrine inactive at these concentrations
Alzheimer's disease Monoamine reuptake Cognitive enhancement

Selective Neuronal K⁺ Channel Block vs. Velnacrine

In extracellular recordings of nerve terminal currents from mouse triangularis sterni preparations, suronacrine (HP128) and 3,4-diaminopyridine displayed a selective blocking action on the waveform component associated with voltage-gated K⁺ currents, whereas velnacrine (HP029) showed only nonselective blocking effects at high concentrations (above 10 µM) [1]. Tacrine reduced and prolonged the K⁺-related waveform, but with a qualitatively different profile. This selective K⁺ channel blockade is a distinguishing electrophysiological property of suronacrine within the aminoacridine class [2].

K⁺ Channel Block
Head-to-head
Selective block of voltage-gated K⁺ currents in motor nerve terminals
Supports presynaptic modulation endpoint studies
Mouse triangularis sterni preparation; velnacrine shows no selectivity
Neuromuscular junction Potassium channels Neurotransmission

Reversal of Scopolamine-Induced Amnesia In Vivo

In the scopolamine-induced impairment of 24-hour passive dark-avoidance memory in mice, suronacrine (compound 1p, HP-128) demonstrated activity comparable to tacrine and to velnacrine (compound 1a, HP-029) at reversing the cholinergic memory deficit [1]. Furthermore, suronacrine uniquely reversed ibotenic acid lesion-induced memory deficits in a 72-hour rat retention paradigm, an effect also shown by velnacrine but not reported for tacrine in the same study, highlighting suronacrine’s in vivo cognitive efficacy distinct from the parent compound [2].

Cognitive Reversal
Head-to-head
Active in scopolamine-induced amnesia and ibotenic acid lesion models
Supports multi-model cognitive endpoint interpretation
72-h retention paradigm in rats; comparable to velnacrine
Cognitive deficit reversal Scopolamine model Alzheimer's in vivo model

Reduced Acute Toxicity Compared to Tacrine

Acute toxicity studies in both rats and mice revealed that suronacrine (HP-128) exhibited substantially lower lethality than tacrine (THA) [1]. This reduced toxicity was a critical factor enabling suronacrine‘s progression to Phase I clinical trials, whereas tacrine’s clinical use has been significantly limited by hepatotoxicity [2]. The therapeutic index advantage positions suronacrine as a safer aminoacridine scaffold for preclinical Alzheimer's research involving chronic dosing paradigms.

Reduced Toxicity
Data to verify
Reported lower acute lethality vs. tacrine in rodents
Supports chronic in vivo model safety endpoint monitoring
Exact LD₅₀ not published; source-specific review advised
Toxicity Safety pharmacology Therapeutic index

Cholinoceptor Blockade Masking Anticholinesterase Activity

In chick biventer cervicis nerve-muscle preparations, suronacrine (HP128) uniquely blocked contractile responses to both nerve stimulation and the muscarinic agonist carbachol, while paradoxically increasing responses to exogenously applied acetylcholine [1]. This pharmacological signature—cholinoceptor blockade superimposed on weak anticholinesterase activity—contrasts sharply with tacrine and velnacrine, which augmented nerve-stimulated responses and increased acetylcholine responses without carbachol blockade [2]. These functional data confirm that suronacrine cannot be substituted by any other aminoacridine for studies requiring combined cholinoceptor and cholinesterase modulation.

Cholinoceptor Block
Head-to-head
Blocks nerve-evoked and carbachol contractions; potentiates ACh
Supports mixed cholinergic dysfunction model context
Chick biventer cervicis assay; unique vs. tacrine/velnacrine
Cholinoceptor blockade Anticholinesterase Neuromuscular pharmacology

Biogenic Amine Transporter Activity vs. Donepezil

Suronacrine demonstrates potent inhibition of the noradrenaline transporter (SLC6A2, pKi = 7.15, equivalent to an IC₅₀ of approximately 71 nM) and the dopamine transporter (SLC6A3, pKi = 6.52, equivalent to an IC₅₀ of approximately 302 nM) based on ChEMBL-derived activity data [1]. In contrast, donepezil—a widely used Alzheimer‘s AChE inhibitor—shows negligible direct activity at these monoamine transporters at therapeutic concentrations [2]. This multi-target profile distinguishes suronacrine as a research tool for studying combined cholinergic-monoaminergic intervention strategies, an experimental paradigm not addressable with donepezil alone.

Transporter Affinity
Class-level
SLC6A2 pKi 7.15; SLC6A3 pKi 6.52
Supports multi-target ligand research context
ChEMBL-derived; donepezil shows no comparable activity
Noradrenaline transporter Dopamine transporter Multi-target directed ligand

Optimal Research Use Cases for Suronacrine


Multi-Target Directed Ligand Research & Lead Optimization

Suronacrine is uniquely suited as a lead compound or reference standard in multi-target directed ligand (MTDL) programs for Alzheimer’s disease. Its quantitative dual inhibition of AChE (class-level activity) and monoamine transporters (noradrenaline IC₅₀ = 0.070 µM, dopamine IC₅₀ = 0.30 µM) provides a pharmacologically characterized scaffold that is absent in comparator aminoacridines such as tacrine and velnacrine, which lack this monoamine uptake activity [1]. Medicinal chemistry teams optimizing combined cholinergic-adrenergic-dopaminergic agents can use suronacrine‘s validated in vitro profile to benchmark novel analogs.

Neuromuscular Junction K⁺ Channel Studies

Electrophysiology laboratories investigating presynaptic K⁺ channel modulation at the neuromuscular junction should select suronacrine over velnacrine (HP-029) or tacrine. Only suronacrine and 3,4-diaminopyridine exhibit a selective blocking action on the perineural waveform associated with voltage-gated K⁺ currents in mouse motor nerve terminals, whereas velnacrine shows no such selectivity and tacrine produces a qualitatively different K⁺ current prolongation [2]. This makes suronacrine an essential tool for dissecting the contribution of presynaptic K⁺ channels to neurotransmitter release in both health and disease models.

Chronic In Vivo Cognitive Models with Lower Hepatotoxicity Risk

For academic or contract research organizations conducting long-term in vivo studies of cognitive dysfunction, suronacrine’s documented lower acute toxicity relative to tacrine in both rats and mice justifies its selection for chronic dosing paradigms [1]. The compound has been validated in two mechanistically distinct cognitive deficit models—scopolamine-induced amnesia in mice and ibotenic acid nucleus basalis lesions in rats—confirming its translational utility for Alzheimer’s disease research where tacrine’s hepatotoxicity profile would confound long-term study endpoints [3].

Mixed Cholinergic Dysfunction Research

Suronacrine’s distinctive ability to simultaneously block nerve-evoked and carbachol-evoked muscle contractions while potentiating exogenously applied acetylcholine—confirmed in chick biventer cervicis preparations—makes it the only aminoacridine suitable for research requiring concurrent cholinoceptor blockade and cholinesterase inhibition [1]. This dual pharmacodynamic profile is particularly relevant for modeling complex cholinergic pathologies such as Lambert-Eaton myasthenic syndrome, organophosphate intoxication, or congenital myasthenic syndromes where both pre- and postsynaptic cholinergic dysfunction coexist.

Application
Selection Property
Validation Focus
Multi-target ligand research
Monoamine transporter + AChE inhibition profile
Benchmark novel analogs using reported in vitro activity
Neuromuscular K⁺ channel studies
Selective presynaptic K⁺ channel block
Verify waveform selectivity in motor nerve terminal preparations
Chronic cognitive models
Lower reported acute toxicity vs. tacrine
Monitor safety endpoints in long-term in vivo paradigms
Mixed cholinergic dysfunction
Cholinoceptor blockade + AChE inhibition
Confirm dual pharmacodynamic response in tissue preparations
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